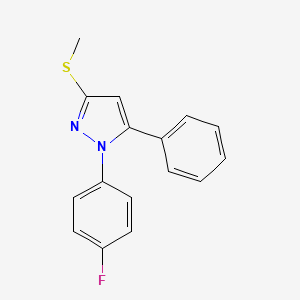1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole
CAS No.: 871110-20-2
Cat. No.: VC17253421
Molecular Formula: C16H13FN2S
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 871110-20-2 |
|---|---|
| Molecular Formula | C16H13FN2S |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole |
| Standard InChI | InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
| Standard InChI Key | JKESYCOKTZPGDL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Introduction
Structural and Nomenclature Considerations
Molecular Architecture
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole (CHFNS) consists of a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at three positions:
-
1-Position: A 4-fluorophenyl group, introducing electron-withdrawing effects due to the fluorine atom.
-
3-Position: A methylthio (-SMe) group, contributing sulfur-based reactivity and lipophilicity.
-
5-Position: A phenyl ring, enhancing aromatic stacking interactions.
The IUPAC name derives from this substitution pattern, with the pyrazole numbering prioritizing the nitrogen atoms. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at the 1-position .
Tautomerism and Stereoelectronic Effects
Pyrazoles exhibit tautomerism, but the 1H configuration is stabilized by the 4-fluorophenyl group’s electron-withdrawing nature, which reduces electron density at the adjacent nitrogen. Computational studies on analogous compounds suggest that the methylthio group at the 3-position further stabilizes the 1H tautomer through hyperconjugative interactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target compound can be conceptualized via two key disconnections:
-
Pyrazole Ring Formation: Cyclocondensation of a 1,3-diketone precursor with a hydrazine derivative.
-
Functionalization: Introduction of the methylthio group via nucleophilic substitution or thiolation reactions.
Route A: Hydrazine Cyclocondensation
-
Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione via Claisen condensation between 4-fluoroacetophenone and phenylacetic acid.
-
Step 2: Reaction with methylthiohydrazine (CHSNHNH) under acidic conditions to form the pyrazole core.
Route B: Post-Cyclization Thiolation
-
Step 1: Synthesize 1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-ol via cyclocondensation of 4-fluoroacetophenone and phenylhydrazine.
-
Step 2: Convert the 3-hydroxyl group to a methylthio moiety using Lawesson’s reagent (LR) or PS.
Challenges in Synthesis
-
Regioselectivity: Competing formation of 1H- and 2H-pyrazole tautomers necessitates careful control of reaction pH and temperature .
-
Thiolation Efficiency: Methylthio introduction requires anhydrous conditions to avoid oxidation to sulfoxides or sulfones .
Physicochemical Properties
Calculated and Experimental Data
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability. The methylthio group may lower stability compared to amine or hydroxyl analogs due to sulfur’s susceptibility to oxidation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (Predicted):
-
C NMR:
High-Resolution Mass Spectrometry (HRMS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume